2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE
Description
2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an acetamido moiety. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2,4,6-trimethyl-3-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O2/c1-5-4-6(2)9(21-11(23)13(17,18)19)7(3)8(5)20-10(22)12(14,15)16/h4H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDKOLNDSDCXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C(F)(F)F)C)NC(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 2,4,6-trimethylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can bind to target proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
- 2,2,2-TRIFLUORO-N-METHYL-N-(TRIFLUOROACETYL)ACETAMIDE
- 2,2,2-TRIFLUORO-N-METHYLACETAMIDE
- 2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE
Uniqueness: Compared to similar compounds, 2,2,2-TRIFLUORO-N-[2,4,6-TRIMETHYL-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]ACETAMIDE exhibits enhanced stability and reactivity due to the presence of multiple trifluoromethyl groups. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
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